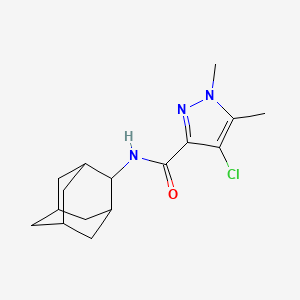
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it can be easily synthesized using simple and cost-effective methods. However, its limitations include its poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it could be evaluated for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Moreover, it could be modified to improve its solubility and bioavailability, which could enhance its utility in lab experiments and clinical applications. Finally, it could be evaluated for its potential use as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves the reaction of 2-naphthol with 4-benzyl-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, antimicrobial, and anti-inflammatory properties. Moreover, it has been evaluated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-benzyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-17-11-15-9-5-4-8-14(15)10-16(17)18-20-21-19(24)22(18)12-13-6-2-1-3-7-13/h1-11,23H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZPBSBBWBWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)


![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)